![molecular formula C13H12Cl2N2O2S B2878965 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide CAS No. 78726-73-5](/img/structure/B2878965.png)
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
“3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.22 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar sulfonamide compounds often involves electrophilic aromatic substitution . For example, the synthesis of sulfanilamide, a sulfa drug, involves modifying the reactivity of aniline to make possible an electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two substituents para to each other: an amino group in the fourth position and a singly substituted 1-sulfonamido group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.22 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Sulfonamides and Their Diverse Applications
Sulfonamides, encompassing compounds like 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, have been extensively studied for their wide range of applications in medicine and environmental science. One of the key areas of research focuses on the role of sulfonamides as carbonic anhydrase inhibitors (CAIs), with applications ranging from antiglaucoma agents to antitumor drugs. These compounds are also explored for their potential in targeting tumor-associated isoforms CA IX/XII, showing significant antitumor activity (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications and Concerns
Beyond their pharmacological uses, sulfonamides have raised environmental concerns due to their persistence and potential ecotoxicological effects. Research has highlighted the occurrence and distribution of sulfonamide residues in water sources, pointing to their widespread use and the challenges in removing these compounds from the environment. The presence of sulfonamides in aquatic environments can lead to changes in microbial populations, posing risks to both environmental health and human safety (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Advances in Sulfonamide Research
Recent studies have focused on the synthesis of novel sulfonamide derivatives with improved pharmacological properties and lower toxicity. These efforts aim to extend the therapeutic applications of sulfonamides beyond their traditional roles. Innovations in sulfonamide chemistry are anticipated to lead to the development of new drugs for a variety of diseases, underscoring the ongoing importance of this class of compounds in medicinal chemistry (He Shichao et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide are currently unknown
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of certain enzymes, disrupting their normal function .
Result of Action
The molecular and cellular effects of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide’s action are currently unknown
properties
IUPAC Name |
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMORYKBCYRBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide |
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